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molecular formula C8H12N2O3 B3159798 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 864522-54-3

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3159798
M. Wt: 184.19
InChI Key: GXQNAWRYMFDOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034812B2

Procedure details

To a suspension of sodium hydride (310 mg, 7.8 mmol) in N,N-dimethylformamide (10 mL) was slowly added a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1000 mg, 6.5 mmol) in N,N-dimethylformamide (5 mL) under ice-cooling, and the mixture was stirred at 0° C. for 10 min, then at room temperature for 20 min. To the reaction mixture was added a solution of 1-bromo-2-methoxyethane (1090 mg, 7.8 mmol) in N,N-dimethylformamide (4 mL), and the mixture was stirred at room temperature for 7 hr. The solvent was evaporated under reduced pressure, and ethyl acetate/tetrahydrofuran and water were added to the residue. The aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). Combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→70/30) to give ethyl 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylate (430 mg, 2.0 mmol) as a colorless liquid. To a solution of the obtained ethyl 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylate (430 mg, 2.0 mmol) in tetrahydrofuran (6 mL) was added 8N aqueous sodium hydroxide solution (1.3 mL), and the mixture was stirred at room temperature for 3 hr. 1N Hydrochloric acid (13 mL) and ethyl acetate were added to the reaction mixture, and the aqueous layer was extracted with ethyl acetate (×3). Combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane to give the title compound (310 mg, 83%) as a white solid.
Name
ethyl 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][C:7]([CH3:15])=[N:6]1.[OH-].[Na+].Cl.C(OCC)(=O)C>O1CCCC1>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]([CH3:15])=[N:6]1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylate
Quantity
430 mg
Type
reactant
Smiles
COCCN1N=C(C=C1C(=O)OCC)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
Combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCN1N=C(C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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